molecular formula C11H8O3 B101165 1,4-Naphthalenedione, 5-methoxy- CAS No. 4923-61-9

1,4-Naphthalenedione, 5-methoxy-

Cat. No.: B101165
CAS No.: 4923-61-9
M. Wt: 188.18 g/mol
InChI Key: DBDLTJRCKGCKSK-UHFFFAOYSA-N
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Description

Overview of Naphthoquinone Class in Chemical Research

Naphthoquinones are a large and diverse class of organic compounds structurally related to naphthalene (B1677914). wikipedia.org They are characterized by a naphthalene ring system with two carbonyl groups, most commonly at the 1,4- or 1,2- positions. wikipedia.orgnih.gov This core structure imparts a range of fascinating chemical and biological properties that have captivated researchers for decades.

Naphthoquinones are prevalent in nature, found in various plants, fungi, and even some animals. wikipedia.orgnih.gov Well-known natural examples include juglone (B1673114), lawsone, and vitamin K. wikipedia.orgwikipedia.org These natural products have a long history of use in traditional medicine, hinting at their potent biological activities. nih.gov In modern science, the naphthoquinone scaffold is recognized for its diverse pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor activities. wikipedia.orgjst.go.jp

The chemical reactivity of naphthoquinones is a key area of study. The quinone ring, with its conjugated double bonds and carbonyl groups, is readily susceptible to reduction, oxidation, and nucleophilic addition reactions. jst.go.jp This reactivity allows for a wide array of chemical modifications, making the naphthoquinone framework an attractive starting point for the synthesis of new compounds with tailored properties. nih.govjst.go.jp The ability of quinones to undergo reversible oxidation-reduction reactions and generate reactive oxygen species is a central mechanism behind their biological effects. nih.gov

Historical Context of 1,4-Naphthalenedione, 5-methoxy- Studies

While the broader class of naphthoquinones has been studied for over a century, the specific investigation of 1,4-Naphthalenedione, 5-methoxy- has a more focused history. Early research into naphthoquinones often centered on naturally occurring pigments and dyes due to their vibrant colors. As synthetic methodologies advanced, so did the ability to create and study a wider range of derivatives.

A significant body of work from 1968 detailed the synthesis of a large series of 1,4-naphthoquinones, including various substituted derivatives, to investigate their mode of action in inhibiting bacterial growth. cdnsciencepub.comcdnsciencepub.com This research laid the groundwork for understanding the structure-activity relationships within this class of compounds. While not the central focus, this type of foundational research would have included or paved the way for the study of methoxy-substituted naphthoquinones.

Studies on juglone (5-hydroxy-1,4-naphthoquinone), a closely related natural product, have also indirectly contributed to the understanding of 5-methoxy-1,4-naphthalenedione. nih.govchemicalbook.com The structural similarity allows for comparative studies, where the effects of a hydroxyl group versus a methoxy (B1213986) group at the 5-position can be elucidated.

Current Research Trajectories and Academic Relevance of 1,4-Naphthalenedione, 5-methoxy-

The academic relevance of 1,4-Naphthalenedione, 5-methoxy- continues to evolve. Current research often focuses on its potential as a scaffold for the development of new therapeutic agents and as a tool to probe biological processes.

One area of active investigation is its role in medicinal chemistry. Researchers are synthesizing and evaluating derivatives of 1,4-Naphthalenedione, 5-methoxy- for various biological activities. For instance, studies have explored the antiproliferative effects of 5,8-dimethoxy derivatives of 1,4-naphthoquinone (B94277). nih.gov While not identical, this research highlights the importance of methoxy substitutions on the naphthoquinone core in the search for new anticancer agents. The presence of a hydroxyl group at the C5 position is often considered crucial for cytotoxic activity, but the investigation of methoxylated compounds continues to be an important area of research to understand structure-activity relationships fully. nih.gov

Furthermore, the synthesis of hybrid molecules incorporating the 1,4-naphthoquinone moiety with other pharmacologically active scaffolds, such as 8-hydroxyquinoline, is a promising strategy in drug design. mdpi.com These studies, while not always directly involving the 5-methoxy derivative, contribute to the broader understanding of how substitutions on the naphthoquinone ring influence biological activity. The insights gained from these investigations can be applied to the rational design of novel 5-methoxy-1,4-naphthalenedione derivatives with enhanced or specific activities.

The compound also serves as a valuable chemical intermediate. Its reactive nature allows for further chemical modifications, providing access to a wider range of complex molecules for various scientific applications. The synthesis of derivatives of 1,4-naphthalenedione is a common theme in chemical literature, with the aim of creating compounds with specific electronic and steric properties for materials science or as probes for biological systems. cdnsciencepub.com

Properties

CAS No.

4923-61-9

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

5-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H8O3/c1-14-10-4-2-3-7-8(12)5-6-9(13)11(7)10/h2-6H,1H3

InChI Key

DBDLTJRCKGCKSK-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=O)C=CC2=O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=CC2=O

Other CAS No.

4923-61-9

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,4 Naphthalenedione, 5 Methoxy and Its Derivatives

De Novo Synthesis Approaches

The construction of the 1,4-naphthalenedione, 5-methoxy- skeleton from simpler precursors can be achieved through various synthetic routes. These de novo approaches are critical for accessing a diverse range of derivatives with specific substitution patterns.

Pyrolysis of Acetylated Diels-Alder Adducts in 3-acetyl-5-methoxy-1,4-naphthoquinone Synthesis

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. In the context of naphthoquinone synthesis, it can be employed to build the core structure, which can then be further elaborated. A potential, though not extensively documented, synthetic strategy involves the pyrolysis of an acetylated Diels-Alder adduct to generate a substituted naphthoquinone. This process would typically involve a retro-Diels-Alder reaction, where a cyclic molecule breaks down into a diene and a dienophile upon heating.

Regiospecific Fries Rearrangement in 3-acetyl-5-methoxy-1,4-naphthoquinone Pathways

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction is particularly valuable for the regiospecific introduction of acyl groups onto an aromatic ring.

In the synthesis of 3-acetyl-5-methoxy-1,4-naphthoquinone, the Fries rearrangement serves as a key step. rsc.org The process typically involves the rearrangement of a 1,5-dimethoxy-4-acetoxynaphthalene precursor. The use of a Lewis acid, such as boron trifluoride-diethyl ether, facilitates the migration of the acetyl group to the C-3 position of the naphthol intermediate, which is then oxidized to the final naphthoquinone product. rsc.org The regioselectivity of the Fries rearrangement can often be controlled by reaction conditions such as temperature and the choice of solvent, allowing for the preferential formation of either the ortho or para rearranged product. wikipedia.org Anionic versions of the Fries rearrangement have also been developed, offering an alternative route to ortho-functionalized aromatic compounds. rsc.org

Reaction Catalyst/Reagent Key Transformation Reference(s)
Fries RearrangementBoron trifluoride-diethyl ether1,5-Dimethoxy-4-acetoxynaphthalene to 3-acetyl-4-naphthol rsc.org
Fries RearrangementLewis acids (e.g., AlCl₃, BF₃)Phenolic ester to hydroxy aryl ketone wikipedia.orgsigmaaldrich.comorganic-chemistry.org
Anionic Fries RearrangementOrganolithium reagentsortho-directed lithiation and acyl migration rsc.org

Multi-Step Organic Synthesis for Substituted 1,4-Naphthalenedione, 5-methoxy-2-(3-methylbutyl)-

The introduction of alkyl chains, such as a 3-methylbutyl group, onto the 5-methoxy-1,4-naphthalenedione skeleton requires a multi-step synthetic approach. While a direct, one-pot synthesis for this specific compound is not prominently described, general methods for the alkylation of naphthoquinones can be adapted.

A plausible synthetic route would involve the alkylation of a suitable 5-methoxy-naphthalene precursor. For instance, a Friedel-Crafts type alkylation of a protected 5-methoxynaphthol or a related derivative could be employed. Alternatively, a metal-mediated cross-coupling reaction could be utilized to introduce the alkyl group. Following the successful alkylation of the naphthalene (B1677914) core, a subsequent oxidation step would be necessary to generate the 1,4-quinone functionality. The choice of oxidizing agent is crucial to avoid unwanted side reactions.

Formation of Methoxy-substituted Naphthoquinones from Precursors (e.g., 5-hydroxy-3-methoxy-1,4-naphthoquinone from Juglone)

Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) serves as a versatile and readily available precursor for the synthesis of various substituted naphthoquinones. The synthesis of 5-hydroxy-3-methoxy-1,4-naphthoquinone from juglone has been reported through a multi-step process. This transformation highlights the ability to introduce a methoxy (B1213986) group at the C-3 position of the juglone scaffold. The specific reaction conditions and reagents employed are critical for achieving the desired regioselectivity and yield.

Functionalization and Derivatization Strategies of the 1,4-Naphthalenedione, 5-methoxy- Skeleton

Once the 1,4-naphthalenedione, 5-methoxy- core is established, further functionalization can be achieved to introduce a variety of substituents, thereby expanding the chemical diversity of this class of compounds.

Introduction of Alkyl and Acyl Moieties (e.g., 2-allyl-5-methoxy-1,4-naphthoquinone, 3-acetyl-5-methoxy-1,4-naphthoquinone)

The introduction of alkyl and acyl groups at specific positions on the 5-methoxy-1,4-naphthalenedione ring is a key strategy for modifying its properties.

A convenient synthesis for 2-allyl-5-methoxy-1,4-naphthoquinone has been developed, where a key step involves the allylation of an intermediate Diels-Alder adduct. tandfonline.comtandfonline.com This approach demonstrates a method for introducing an allyl group at the C-2 position. The synthesis begins with a Diels-Alder reaction, followed by enolization and subsequent treatment with allyl bromide. A final thermal elimination step of the ethano bridge leads to the desired 2-allyl-5-methoxy-1,4-naphthoquinone. tandfonline.com

The synthesis of 3-acetyl-5-methoxy-1,4-naphthoquinone, as previously discussed, is effectively achieved through a Fries rearrangement of an appropriate acetoxy-naphthalene precursor. rsc.org This method provides a reliable route for the introduction of an acetyl group at the C-3 position.

Derivative Synthetic Method Key Reagent/Step Reference(s)
2-Allyl-5-methoxy-1,4-naphthoquinoneAlkylation of a Diels-Alder adductAllyl bromide tandfonline.comtandfonline.com
3-Acetyl-5-methoxy-1,4-naphthoquinoneFries RearrangementBoron trifluoride-diethyl ether rsc.org

Diels-Alder Cycloaddition Reactions with 5-Substituted 1,4-Naphthoquinones

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for constructing six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org In the context of 5-substituted 1,4-naphthoquinones, such as 1,4-Naphthalenedione, 5-methoxy-, this reaction offers a strategic route to highly functionalized and complex polycyclic structures, including hydroanthraquinones, which are precursors to various natural products with significant biological activities. nih.gov

Research has demonstrated the successful application of the Diels-Alder reaction using 5-methoxy-1,4-naphthoquinone derivatives as dienophiles. In one approach, various 2-substituted 1,4-naphthoquinones, including those with a 5-methoxy group, were synthesized to act as activated dienophiles. nih.gov The synthesis of these dienophiles often starts from 1,4-dimethoxynaphthalene (B104105) derivatives, which are then oxidized to the corresponding quinone. nih.gov

The cycloaddition reactions of these 5-methoxy-1,4-naphthoquinone dienophiles with various dienes proceed under mild conditions and result in good yields of hydroanthraquinone derivatives. nih.gov For instance, the reaction of a 5-methoxy-naphthoquinone with dienes like isoprene (B109036) and dimethylbutadiene has been shown to be effective. nih.gov The regioselectivity of the reaction is often controlled by the substituents on both the diene and the dienophile. nih.gov The presence of an electron-withdrawing group on the dienophile, a common feature in Diels-Alder chemistry, facilitates the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org

A study detailed the Diels-Alder reaction between a brominated 5-methoxy-1,4-naphthoquinone (dienophile) and various dienes. The outcomes of these reactions are summarized in the table below. nih.gov

DienophileDieneYield (%)Product RatioReference
Brominated 5-methoxy-1,4-naphthoquinoneIsopreneSimilar to other dienophilesSimilar to other dienophiles nih.gov
Brominated 5-methoxy-1,4-naphthoquinoneDimethylbutadieneSimilar to other dienophilesSimilar to other dienophiles nih.gov
Methoxy naphthoquinoneTMS dieneMinor decrease compared to other reactions1 : 5.6 nih.gov

Nucleophilic Substitution Reactions in Halogenated Methoxy-1,4-naphthoquinones (e.g., 2,3-dichloro-5-methoxy-1,4-naphthoquinone)

Nucleophilic substitution is a key strategy for the functionalization of halogenated 1,4-naphthoquinones. mdpi.com The presence of halogen atoms, typically at the C2 and C3 positions, activates the quinone ring for attack by various nucleophiles. In the case of halogenated methoxy-1,4-naphthoquinones, such as 2,3-dichloro-5-methoxy-1,4-naphthoquinone, this reactivity allows for the introduction of a wide range of substituents, leading to diverse derivatives.

The general mechanism involves the attack of a nucleophile on the electron-deficient quinone ring, leading to the displacement of a halide ion. The reaction of 2,3-dichloro-1,4-naphthoquinone with nucleophiles like amines, thiols, and alkoxides has been extensively studied. researchgate.netcdnsciencepub.com For instance, the reaction with arylamines can lead to the substitution of one of the chlorine atoms, a process influenced by the electronic enrichment of the quinone structure by the first introduced amino group. sciforum.net

While specific studies on 2,3-dichloro-5-methoxy-1,4-naphthoquinone are less common, the principles derived from the reactivity of 2,3-dichloro-1,4-naphthoquinone and its other substituted analogues, like 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128), are applicable. mdpi.com The reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with nucleophiles such as amines has been shown to yield regioisomeric amino-naphthoquinone derivatives. mdpi.com

The synthesis of thymidine-naphthoquinone hybrids has been achieved through the reaction of 2,3-dichloro-1,4-naphthoquinone with thymidine (B127349) derivatives in the presence of a base like potassium carbonate. mdpi.com This approach highlights the utility of nucleophilic substitution in creating complex hybrid molecules. The reaction conditions and outcomes for the nucleophilic substitution on 2,3-dichloro-1,4-naphthoquinone with various nucleophiles are presented in the table below.

SubstrateNucleophileSolvent/ConditionsProduct TypeReference
2,3-dichloro-1,4-naphthoquinoneArylaminesAbsolute methanol (B129727), 50-60°CMonosubstituted amino-naphthoquinone sciforum.net
2,3-dichloro-1,4-naphthoquinoneThymidine derivativesTetrahydrofuran, K₂CO₃, room temperatureMonosubstituted thymidine-naphthoquinone hybrids mdpi.com
2,3-dichloro-1,4-naphthoquinoneVarious N-, S-, and O-nucleophilesChloroform/Triethylamine or Ethanol (B145695)/Na₂CO₃N-, N,S-, and N,O-substituted naphthoquinones researchgate.net
2,3-dichloro-5-nitro-1,4-naphthoquinoneAmines, piperazines, morpholinesNot specifiedRegioisomeric amino-naphthoquinone derivatives mdpi.com

Generation of Heterocyclic Hybrids Incorporating 1,4-Naphthalenedione Moieties

The fusion of the 1,4-naphthalenedione scaffold with various heterocyclic systems has emerged as a fruitful strategy in medicinal chemistry to create hybrid molecules with enhanced biological properties. nih.gov The 1,4-naphthoquinone (B94277) core, including its 5-methoxy substituted variants, serves as a versatile building block for the synthesis of a wide array of heterocyclic hybrids. nih.gov These hybrid molecules often exhibit synergistic effects arising from the combined functionalities of the naphthoquinone and the heterocyclic moiety. nih.gov

Several synthetic approaches are employed to generate these hybrids. One common method involves the reaction of a functionalized 1,4-naphthoquinone with a suitable heterocyclic precursor. For example, hybrid molecules have been synthesized by combining the 1,4-naphthoquinone scaffold with heterocycles such as urazole, quinolinedione, and thymidine. mdpi.comnih.gov

Multi-component reactions are particularly efficient for the synthesis of complex heterocyclic hybrids. A one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), an aldehyde, and 4-phenylurazole (B107743) has been used to produce novel naphthoquinone-urazole hybrids. nih.gov Similarly, spirooxindole-naphthoquinone-tetrazolopyrimidine hybrids have been synthesized through a one-pot, three-component reaction involving 2-hydroxy-1,4-naphthoquinone, isatins, and 5-aminotetrazole. nih.gov

Another strategy involves the condensation reaction of α- and β-lapachones (which are related to the naphthoquinone family) with compounds like isoniazid (B1672263) and hydralazine (B1673433) to form isonicotinoylhydrazone and phthalazinylhydrazone hybrids. scielo.org.co These reactions are often catalyzed by an acid. scielo.org.coresearchgate.net The diversity of these synthetic methods allows for the creation of a large library of heterocyclic hybrids based on the 1,4-naphthalenedione core.

The following table summarizes various strategies for the generation of heterocyclic hybrids incorporating the 1,4-naphthalenedione moiety.

Naphthoquinone Starting MaterialReactantsReaction TypeResulting Hybrid ScaffoldReference
2-Hydroxy-1,4-naphthoquinone (Lawsone)Aldehydes, 4-PhenylurazoleOne-pot, three-component reactionNaphthoquinone-urazole hybrid nih.gov
2,3-dichloro-1,4-naphthoquinoneThymidine derivativesNucleophilic substitutionNaphthoquinone-thymidine hybrid mdpi.com
2-Hydroxy-1,4-naphthoquinoneIsatins, 5-AminotetrazoleOne-pot, three-component reactionSpirooxindole-naphthoquinone-tetrazolopyrimidine hybrid nih.gov
α- and β-LapachoneIsoniazid, HydralazineCondensationNaphthoquinone-isonicotinoylhydrazone/phthalazinylhydrazone hybrid scielo.org.coresearchgate.net

Chemical Reactivity and Transformation Studies of 1,4 Naphthalenedione, 5 Methoxy Systems

Regioselectivity in Nucleophilic Addition and Substitution Reactions

The quinone ring of 5-methoxy-1,4-naphthoquinone is an electrophilic system, making it susceptible to nucleophilic attack, particularly via Michael-type conjugate addition at the C2 and C3 positions. nih.govmasterorganicchemistry.com

The regioselectivity of nucleophilic attack on the C2 and C3 positions of the 5-methoxy-1,4-naphthoquinone ring is governed by the electronic properties of the 5-methoxy substituent. The methoxy (B1213986) group, located on the benzenoid ring, is an electron-donating group through resonance. This donation of electron density to the aromatic system indirectly influences the electrophilicity of the quinonoid ring.

While direct studies on 5-methoxy-1,4-naphthoquinone are limited, valuable insights can be drawn from its close structural analog, 5-hydroxy-1,4-naphthoquinone (juglone). The electron-donating 5-hydroxy group affects the relative electrophilicity of the C2 and C3 positions. In the thia-Michael addition of N-acetyl-L-cysteine to juglone (B1673114), a mixture of regioisomeric products resulting from attack at both C2 and C3 was observed. nih.gov This suggests that the substituent at the C5 position does not create an overwhelming preference for one position over the other, but rather modulates their reactivity. The reaction with juglone in methanol (B129727) or ethanol (B145695) yielded an inseparable 7:3 mixture of the C2 and C3 adducts, indicating a slight preference for attack at one position. nih.gov

This outcome can be rationalized by considering the resonance structures of the molecule. The electron-donating 5-methoxy group increases the electron density throughout the fused ring system, which can slightly deactivate the quinonoid ring towards nucleophilic attack compared to the unsubstituted naphthoquinone. However, its influence on C2 versus C3 is more subtle. The precise regiochemical outcome will depend on a balance of electronic effects, steric hindrance from the incoming nucleophile, and the specific reaction conditions employed.

Table 2. Regioselectivity in the Thia-Michael Addition of N-acetyl-L-cysteine to Juglone (5-hydroxy-1,4-naphthoquinone)
ReactantNucleophileSolventOutcome
Juglone (5-hydroxy-1,4-naphthoquinone)N-acetyl-L-cysteineMethanol or EthanolInseparable mixture of C2 and C3 adducts (7:3 ratio)
Juglone (5-hydroxy-1,4-naphthoquinone)N-acetyl-L-cysteineAcetonitrilePrecipitation of the major regioisomer

Advanced Spectroscopic and Analytical Characterization in 1,4 Naphthalenedione, 5 Methoxy Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-Naphthalenedione, 5-methoxy-. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and purity.

In one synthetic approach, the successful formation of 1,4,5-trimethoxynaphthalene (B14484102), a precursor to juglone (B1673114) methyl ether, was confirmed by ¹H NMR, which showed characteristic signals for the methoxy (B1213986) groups and aromatic protons. researchgate.net Subsequent conversion to 5-methoxy-1,4-naphthoquinone yielded distinct ¹H NMR signals corresponding to the protons on the quinone and aromatic rings, as well as the methoxy group. researchgate.net For instance, the ¹H NMR spectrum of 5-methoxy-1,4-naphthoquinone in CDCl₃ typically shows signals around 7.74 (dd, J = 7.6, 1.2 Hz, 1H, H-8), 7.69 (dd, J = 7.6, 8.2 Hz, 1H, H-7), 7.32 (dd, J = 8.2, 1.2 Hz, 1H, H-6), 6.87 (s, 2H, H-2, H-3), and 4.02 (s, 3H, OCH₃). researchgate.net

¹³C NMR spectroscopy further corroborates the structure by identifying the chemical environments of all carbon atoms in the molecule. nih.gov The study of various substituted 2-(n-alkylamino)-3R-naphthalene-1,4-diones utilizes 1D and 2D NMR experiments to investigate chemical shifts and substituent effects. nih.gov These advanced NMR techniques, such as gDQCOSY and gHSQCAD, are instrumental in assigning specific proton and carbon signals, providing a complete picture of the molecular framework. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for 1,4-Naphthalenedione, 5-methoxy- and Related Compounds

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Methoxy-1,4-naphthoquinoneCDCl₃7.74 (dd, H-8), 7.69 (dd, H-7), 7.32 (dd, H-6), 6.87 (s, H-2, H-3), 4.02 (s, OCH₃) researchgate.netNot explicitly provided in the search result.
1,4,5-TrimethoxynaphthaleneCDCl₃Not explicitly provided in the search result.Not explicitly provided in the search result.
2-(n-alkylamino)-naphthalene-1,4-dionesNot specifiedInvestigated and discussed in the study. nih.govInvestigated and discussed in the study. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) in Compound Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of 1,4-Naphthalenedione, 5-methoxy-, confirming its elemental composition. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for distinguishing between compounds with the same nominal mass.

In the analysis of related naphthoquinone derivatives, mass spectrometry is routinely used to confirm the molecular ion peak (M+). rsc.org For example, in the characterization of various synthesized dihydropyrimidine (B8664642) derivatives, the mass spectra consistently showed the expected molecular ion peaks. rsc.org While specific MS data for 1,4-Naphthalenedione, 5-methoxy- was not detailed in the provided search results, the general application of this technique is to verify the molecular weight, which for this compound is 188.18 g/mol . The fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy group (-OCH₃) or carbon monoxide (CO) from the quinone ring. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in 1,4-Naphthalenedione, 5-methoxy-. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the carbonyl (C=O) groups of the quinone ring and the C-O stretching of the methoxy group.

Studies on related naphthoquinones, such as juglone, show strong characteristic peaks for C=O stretching around 1661 cm⁻¹ and C-O stretching around 1288 cm⁻¹. researchgate.net It is expected that 1,4-Naphthalenedione, 5-methoxy- would display similar characteristic peaks. The presence of the methoxy group would also give rise to specific C-H stretching vibrations. docbrown.info The analysis of various substituted naphthoquinones confirms the utility of IR spectroscopy in identifying key functional groups. rsc.org

Interactive Data Table: Expected IR Absorption Bands for 1,4-Naphthalenedione, 5-methoxy-

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (quinone)~1660
C-O (ether)~1290
C-H (aromatic)~3060
C-H (methoxy)Not specified

Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS) for Molecular Interactions (e.g., DNA Binding)

Raman spectroscopy and its enhanced version, Surface-Enhanced Raman Spectroscopy (SERS), are valuable techniques for studying the interactions of 1,4-Naphthalenedione, 5-methoxy- with biological macromolecules like DNA. nih.gov These methods provide detailed information about the vibrational modes of the molecule and how they are perturbed upon binding to another molecule.

Studies on other naphthoquinones, such as juglone and 1,4-naphthoquinone (B94277) itself, have utilized Raman and SERS to investigate their interactions with DNA. nih.govdntb.gov.uanih.gov These studies have shown that naphthoquinones can interact with DNA through non-specific binding, leading to conformational changes in the DNA structure, such as the transition from B-DNA to A-DNA. nih.govnih.govconsensus.app SERS, with its significant signal enhancement, is particularly useful for detecting these interactions at low concentrations and can provide insights into the specific binding sites on the DNA molecule. nih.govspectroscopyonline.comescholarship.org While direct SERS studies on 1,4-Naphthalenedione, 5-methoxy- and its DNA interactions were not found in the search results, the established methodology for related compounds suggests its applicability.

Electrochemical Techniques for Redox Potential Determination

Electrochemical techniques, particularly cyclic voltammetry, are crucial for determining the redox potential of 1,4-Naphthalenedione, 5-methoxy-. The redox properties of naphthoquinones are central to their biological activities, as they can undergo redox cycling to generate reactive oxygen species. nih.govresearchgate.net

The electrochemical reduction of naphthoquinones typically involves a one-electron reduction to a semiquinone radical, followed by a second one-electron reduction to a dianion. rdmodernresearch.com The potential at which these reduction events occur provides a measure of the compound's ability to accept electrons. Studies on juglone and other naphthoquinone derivatives have used cyclic voltammetry to characterize their redox behavior in various solvents. researchgate.net The redox potential is influenced by substituents on the naphthoquinone ring; for example, electron-donating groups like methoxy can affect the ease of reduction. rdmodernresearch.com Research indicates that the reduction of 1,4-naphthoquinone and its methoxy derivative involves a one-electron process to form a semiquinone radical. rdmodernresearch.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate bond lengths, bond angles, and crystal packing information for 1,4-Naphthalenedione, 5-methoxy-.

While a specific crystal structure for 1,4-Naphthalenedione, 5-methoxy- was not found in the provided search results, X-ray crystallography has been extensively used to characterize related naphthoquinone and flavonoid derivatives. dntb.gov.uaresearchgate.net These studies reveal detailed structural information, including the planarity of the ring systems and intermolecular interactions such as hydrogen bonding and π-π stacking. dntb.gov.ua For instance, the crystal structure of a methoxy-substituted isoflavone (B191592) was determined, providing precise cell parameters and details about its molecular conformation. dntb.gov.ua Such studies are vital for understanding structure-activity relationships. nih.gov The development of techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) allows for the structure determination of even microcrystalline materials. nih.gov

Chromatographic Methods for Purification and Analysis (e.g., HPLC, Column Chromatography)

Chromatographic methods are fundamental for the purification and analysis of 1,4-Naphthalenedione, 5-methoxy-. Column chromatography is a standard technique for purifying the compound from reaction mixtures, often using silica (B1680970) gel as the stationary phase. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of 1,4-Naphthalenedione, 5-methoxy- and for quantitative analysis. mdpi.com For example, an efficient synthesis of juglone methyl ether reported a purity of 98.6% as determined by HPLC. researchgate.net HPLC methods typically involve a reversed-phase column (e.g., C18) and a mobile phase gradient, often consisting of water (with an acid modifier like phosphoric acid) and an organic solvent like acetonitrile. mdpi.com

Computational Chemistry and Theoretical Investigations of 1,4 Naphthalenedione, 5 Methoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to understand the intrinsic properties of 5-methoxy-1,4-naphthoquinone and related derivatives.

Research has utilized DFT to analyze the electronic structure characteristics of 1,4-naphthoquinone (B94277) derivatives, correlating these properties with their observed biological activities, such as cytotoxicity. mdpi.comdntb.gov.ua For instance, DFT calculations can determine the distribution of electron density, which is crucial for predicting how the molecule will interact with other molecules. In a study on the reaction of 5-hydroxy-1,4-naphthoquinone (juglone), DFT calculations were used to determine the relative stability of reaction intermediates and products, such as 5-hydroxy-3-methoxy-1,4-naphthoquinone. researchgate.netnih.gov These calculations revealed that 2-hydroxy juglone (B1673114) is slightly more stable than 3-hydroxy juglone. nih.gov

Furthermore, DFT has been used to examine the atomic charges on the carbon atoms of the quinone ring to predict susceptibility to nucleophilic attack. nih.gov For juglone, the charge differences between C-2 and C-3 were found to be minimal and likely inconsequential to the reaction course. nih.gov Mechanistic insights into reactions involving naphthoquinones have also been gained through DFT computations, which can help to elucidate complex reaction pathways, such as those involving radical intermediates. researchgate.net

The table below summarizes key parameters that can be obtained from DFT calculations for 1,4-naphthalenedione derivatives.

DFT-Calculated Parameter Significance
HOMO-LUMO Energy Gap Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.
Ionization Potential The energy required to remove an electron from a neutral atom or molecule.
Mulliken Atomic Charges Provides insight into the distribution of electronic charge within the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and is used to predict how a molecule will interact with other species.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 5-methoxy-1,4-naphthoquinone, might interact with a biological target, typically a protein.

NQO1 Protein: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key target for many quinone-based anticancer agents. Molecular docking studies have been performed to investigate the interaction between 1,4-naphthoquinone derivatives and the NQO1 protein. mdpi.com These simulations help to understand the binding mode and identify key amino acid residues in the active site that are crucial for the interaction. The results can guide the design of new derivatives with enhanced activity as NQO1 substrates. mdpi.com

β-Secretase (BACE1): β-Secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease. frontiersin.orgresearchgate.net Molecular docking studies are employed to screen and evaluate potential inhibitors of this enzyme. frontiersin.orgphytojournal.com While specific docking studies for 5-methoxy-1,4-naphthoquinone with BACE1 are not prominently detailed in the provided context, the general methodology involves docking libraries of compounds into the BACE1 active site to predict binding affinities and interaction patterns. frontiersin.orgresearchgate.netekb.eg

GPR55: The G protein-coupled receptor 55 (GPR55) has emerged as a potential target in cancer therapy, particularly for triple-negative breast cancer. nih.govnih.gov Molecular docking studies have supported the hypothesis that certain 1,4-naphthoquinone derivatives can bind to GPR55. nih.govnih.gov These computational models show the interactions between the naphthoquinone ligand and the binding site residues of the GPR55 receptor, suggesting a potential mechanism for their antiproliferative activity. nih.govnih.gov

The following table illustrates the type of information obtained from molecular docking simulations.

Docking Parameter Description Example Application
Binding Affinity (Docking Score) An estimation of the binding energy between the ligand and the target protein, typically in kcal/mol. Lower scores indicate stronger binding.Comparing the binding of different naphthoquinone derivatives to the NQO1 active site to identify the most potent binders. mdpi.com
Binding Pose The predicted three-dimensional orientation of the ligand within the protein's binding site.Visualizing how 5-methoxy-1,4-naphthoquinone fits into the active site of GPR55 and which parts of the molecule are important for binding. nih.gov
Intermolecular Interactions Identification of specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues.Determining the key amino acids in the β-secretase active site that form hydrogen bonds with a potential inhibitor. frontiersin.org

In Silico Prediction of Bioactivity and Reactivity Descriptors

In silico methods are used to predict the biological activity and physicochemical properties of molecules before they are synthesized and tested in a lab. This approach saves time and resources in the drug discovery process.

For 1,4-naphthoquinone derivatives, various descriptors related to their bioactivity and reactivity are calculated. mdpi.comnih.gov These descriptors can include:

Electronic Properties: Such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. mdpi.com

Topological Descriptors: Which describe the size, shape, and branching of a molecule.

Physicochemical Properties: Such as lipophilicity (logP), polar surface area (PSA), and molar refractivity, which are important for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

These descriptors are often used to build Quantitative Structure-Activity Relationship (QSAR) models.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern SAR studies. longdom.org

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. longdom.orgresearchgate.net For 1,4-naphthoquinone derivatives, QSAR studies have been conducted to understand the structural requirements for their anticancer activity. researchgate.netnih.gov These studies have shown that the cytotoxic activities of 1,4-naphthoquinones can be dependent on properties like hydrophobicity. researchgate.net

By analyzing the SAR of a series of compounds, including those with a 5-methoxy substitution, researchers can identify which structural modifications lead to an increase or decrease in activity. This knowledge is crucial for designing more potent and selective molecules. For example, the presence of a hydroxyl group at the C5 position is often noted as being favorable for antiproliferative activity. nih.gov The replacement of this group with a methoxy (B1213986) substituent is a common strategy to evaluate its influence on activity and to build SAR models. nih.gov

The table below outlines the general process of a computational SAR study.

Step Description
1. Data Collection A dataset of compounds with known biological activity is compiled. For example, a series of 1,4-naphthoquinone derivatives and their measured anticancer IC50 values. nih.gov
2. Descriptor Calculation A variety of molecular descriptors (physicochemical, electronic, topological) are calculated for each compound in the dataset. nih.gov
3. Model Building Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical model that correlates the descriptors with the biological activity. longdom.org
4. Model Validation The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
5. Prediction The validated QSAR model is used to predict the activity of new, untested compounds, guiding the synthesis of promising candidates. nih.gov

Emerging Research Frontiers and Future Directions in 1,4 Naphthalenedione, 5 Methoxy Studies

Exploration of Novel Synthetic Pathways for Complex 1,4-Naphthalenedione, 5-methoxy- Architectures

The development of efficient and versatile synthetic routes is paramount for generating structurally diverse libraries of 5-methoxy-1,4-naphthalenedione derivatives. A notable advancement involves the regioselective oxidation of 1,4,5-trimethoxynaphthalene (B14484102) using cerium (IV) ammonium (B1175870) nitrate, which provides juglone (B1673114) methyl ether in high yield (74%) and purity (98.6%). researchgate.net This method is advantageous due to its mild reaction conditions and simpler work-up compared to previous methods that often relied on expensive reagents like silver(I) oxide and methyl iodide. researchgate.net

Another key strategy involves the reductive methylation of juglone (5-hydroxy-1,4-naphthalenedione) with dimethyl sulfonate and sodium dithionate, followed by oxidative demethylation, to yield 5-methoxy-1,4-naphthalenedione. nih.gov Further modifications, such as acylation, can be performed to create derivatives like propionyl juglone and acetyl juglone. nih.gov

Researchers are also exploring the synthesis of more complex architectures by introducing various substituents onto the naphthoquinone core. For instance, the Diels-Alder reaction of 1-(dimethoxyphenyl)-3-trimethylsiloxy-1,3-butadienes with substituted 1,4-benzoquinones has been employed to create substituted 7-hydroxy-5-(dimethoxyphenyl)-1,4-naphthoquinones. researchgate.net Additionally, multicomponent reactions are being utilized to construct novel 1,4-naphthoquinones possessing indole (B1671886) scaffolds, offering a pathway to new hybrid molecules with potentially enhanced biological activities. nih.govresearchgate.net These synthetic advancements are crucial for generating a diverse range of derivatives for structure-activity relationship (SAR) studies.

Advanced Mechanistic Investigations into Biological Target Engagement and Pathway Modulation

Understanding the precise molecular mechanisms by which 5-methoxy-1,4-naphthalenedione and its derivatives exert their biological effects is a critical area of ongoing research. While the parent compound, juglone, is known to interact with various biological targets, the influence of the 5-methoxy group on these interactions is of particular interest.

Studies on juglone have revealed its ability to inhibit key enzymes in bacteria like Helicobacter pylori, including cystathionine (B15957) γ-synthase, malonyl-CoA:acyl carrier protein transacylase, and β-hydroxyacyl-ACP dehydratase. researchgate.net It is also a potent inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov The introduction of a methoxy (B1213986) group at the C5 position can modulate this activity. For example, while juglone exhibits potent inhibitory effects against SARS-CoV-2 Mpro, the methoxylation at C5 and/or C8 can render the compound inactive against certain yeasts. nih.govnih.gov

A primary mechanism of action for many naphthoquinones is their ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cellular damage. nih.govjst.go.jpresearchgate.net Juglone has been shown to induce ROS production in glioma cells by interacting with respiratory complex I of the mitochondrial electron transport chain. nih.gov The impact of the 5-methoxy substituent on this ROS-generating capacity is an important area for further investigation.

Furthermore, 1,4-naphthoquinone (B94277) derivatives have been shown to act as inhibitors of enzymes like cell division cycle 25 (Cdc25) phosphatases and mitogen-activated protein kinase kinase 7 (MKK7), which are involved in cancer cell proliferation. nih.govnih.gov The specific interactions of 5-methoxy derivatives with these and other signaling pathways remain to be fully elucidated.

Development of 1,4-Naphthalenedione, 5-methoxy- Derivatives as Biochemical Probes and Research Tools

The inherent chemical properties of the 1,4-naphthalenedione scaffold make it an attractive framework for the design of biochemical probes and research tools. The ability of these compounds to undergo redox reactions and interact with various biomolecules can be harnessed for developing fluorescent or affinity-based probes to study biological processes. jst.go.jp

For instance, the structural similarity of lawsone, an isomer of juglone, to ninhydrin (B49086) has led to investigations into its use for latent fingerprint detection due to its photoluminescence. wikipedia.org This suggests the potential for developing 5-methoxy-1,4-naphthalenedione derivatives with tailored photophysical properties for various imaging applications.

Moreover, by attaching specific functionalities to the 5-methoxy-1,4-naphthalenedione core, researchers can create probes to target and study the activity of specific enzymes or proteins. The development of such tools would be invaluable for dissecting complex biological pathways and identifying new drug targets. The synthesis of juglone-based electroactive polymers for the electrochemical detection of DNA hybridization serves as a prime example of this potential. sigmaaldrich.com

Interdisciplinary Research Integrating Chemical Synthesis, Computational Modeling, and Biological Evaluation

The future of research on 1,4-naphthalenedione, 5-methoxy- lies in a highly integrated, interdisciplinary approach that combines the strengths of chemical synthesis, computational modeling, and biological evaluation.

Chemical synthesis provides the foundation by generating diverse libraries of derivatives with systematic structural modifications. nih.govnih.gov This allows for comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for desired biological effects.

Computational modeling , including molecular docking and density functional theory (DFT) analysis, offers powerful tools to predict and rationalize the interactions of these derivatives with their biological targets. nih.govacs.org Docking studies can help visualize the binding modes of compounds within the active sites of enzymes like MKK7 and Cdc25B, providing insights into the molecular basis of their inhibitory activity. nih.gov For example, molecular docking has been used to understand the interaction between juglone derivatives and the SARS-CoV-2 main proteinase. nih.gov

Biological evaluation , encompassing a wide range of in vitro and in vivo assays, is essential to validate the predictions from computational models and to determine the pharmacological profiles of the synthesized compounds. nih.govnih.gov This includes assessing their efficacy against specific diseases, understanding their mechanisms of action, and evaluating their selectivity.

The synergy of these three disciplines creates a powerful feedback loop. Experimental results from biological testing can inform the design of new derivatives and refine computational models, leading to a more rational and efficient drug discovery process. This integrated approach will be crucial for unlocking the full therapeutic potential of 1,4-naphthalenedione, 5-methoxy- and its derivatives in the years to come.

Q & A

Q. What are the common synthetic routes for preparing 1,4-naphthalenedione, 5-methoxy- derivatives?

The synthesis typically involves functionalization of the naphthoquinone core. Key steps include Friedel-Crafts acylation to introduce substituents, followed by methoxylation via nucleophilic substitution or oxidation of methyl ether precursors. For example, chlorination of the naphthalene ring followed by methoxy group introduction under alkaline conditions is a validated pathway . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like over-oxidation or demethylation.

Q. Which analytical techniques are most effective for characterizing 1,4-naphthalenedione, 5-methoxy- derivatives?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm methoxy group integration .
  • Mass spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns, distinguishing isomers .
  • X-ray crystallography : Resolves stereochemistry and confirms quinoid geometry, particularly for derivatives with bulky substituents .
  • UV-Vis spectroscopy : Monitors redox-active quinone moieties, with absorption peaks around 250–350 nm .

Q. What safety protocols are recommended for handling 1,4-naphthalenedione derivatives in laboratory settings?

  • Store in airtight containers in cool, ventilated areas to prevent degradation or combustion .
  • Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as these compounds may cause methemoglobinemia or hepatotoxicity upon exposure .
  • Avoid contact with oxidizing agents (e.g., peroxides) to prevent explosive reactions .

Advanced Research Questions

Q. How do 1,4-naphthalenedione, 5-methoxy- derivatives exert biological activity, and what methodologies are used to study their mechanisms?

These compounds often act via redox cycling, generating reactive oxygen species (ROS) that induce apoptosis or inhibit microbial growth. Mechanistic studies employ:

  • Electrochemical assays : Cyclic voltammetry quantifies redox potentials, correlating with pro-oxidant activity .
  • Enzyme inhibition assays : Measure interactions with targets like topoisomerases or NADPH oxidases using fluorogenic substrates .
  • Cellular imaging : Fluorescent probes track intracellular ROS generation in cancer cells .

Q. How can researchers resolve contradictions in reported biological activity data for 1,4-naphthalenedione derivatives?

Discrepancies often arise from variations in substituent positioning, assay conditions, or cell lines. Strategies include:

  • Comparative SAR studies : Systematically modify substituents (e.g., Cl, OH, methoxy) to isolate activity contributors .
  • Standardized bioassays : Use consistent protocols (e.g., MIC values for antimicrobial activity) across studies .
  • Computational modeling : Molecular docking predicts binding affinities to clarify divergent results .

Q. What methodologies are used to study interactions between 1,4-naphthalenedione derivatives and biological macromolecules?

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with proteins like albumin .
  • Circular dichroism (CD) : Detects conformational changes in enzymes upon ligand binding .
  • Surface plasmon resonance (SPR) : Measures real-time interaction kinetics with immobilized targets .

Q. How does the redox behavior of 1,4-naphthalenedione, 5-methoxy- derivatives influence their applications in catalytic systems?

The quinone/hydroquinone redox couple enables electron-transfer roles in biomimetic systems. Techniques include:

  • Electron paramagnetic resonance (EPR) : Identifies semiquinone radical intermediates during catalytic cycles .
  • Spectroelectrochemistry : Tracks redox states in situ under controlled potentials .

Q. What structural features of 1,4-naphthalenedione derivatives correlate with enhanced stability in aqueous environments?

  • Methoxy groups : Improve solubility and reduce aggregation via steric hindrance .
  • Halogen substituents : Increase electron-withdrawing effects, stabilizing the quinone core against hydrolysis .
  • Hydrogen-bonding networks : Crystallographic data reveal intramolecular H-bonds that enhance stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.